2-Methyl-4-(methylthio)benzonitrile
Overview
Description
2-Methyl-4-(methylthio)benzonitrile is an organic compound with the molecular formula C9H9NS It is a derivative of benzonitrile, where the benzene ring is substituted with a methyl group at the second position and a methylthio group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(methylthio)benzonitrile can be achieved through several methods. One common approach involves the reaction of 2-methyl-4-chlorobenzonitrile with sodium methyl mercaptide. The reaction typically occurs in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as the use of ionic liquids as solvents and catalysts, are being explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(methylthio)benzonitrile undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydride, alkyl halides.
Major Products
Oxidation: 2-Methyl-4-(methylsulfinyl)benzonitrile, 2-Methyl-4-(methylsulfonyl)benzonitrile.
Reduction: 2-Methyl-4-(methylthio)benzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-(methylthio)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Industry: Used in the production of dyes, agrochemicals, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Methyl-4-(methylthio)benzonitrile depends on its chemical reactivity. The nitrile group can participate in nucleophilic addition reactions, while the methylthio group can undergo oxidation or substitution. These reactions can lead to the formation of various products with different biological activities. The molecular targets and pathways involved are specific to the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Methylbenzonitrile: Lacks the methylthio group, resulting in different reactivity and applications.
4-(Methylthio)benzonitrile: Lacks the methyl group at the second position, affecting its chemical properties.
2-Methylbenzonitrile: Lacks the methylthio group, leading to different chemical behavior.
Uniqueness
2-Methyl-4-(methylthio)benzonitrile is unique due to the presence of both a methyl and a methylthio group on the benzene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific synthetic applications and research purposes .
Properties
IUPAC Name |
2-methyl-4-methylsulfanylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NS/c1-7-5-9(11-2)4-3-8(7)6-10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRXOILPYFSPPSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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